molecular formula C9H15NO B13182258 1-(1-Aminocyclobutyl)-3-methylbut-2-en-1-one

1-(1-Aminocyclobutyl)-3-methylbut-2-en-1-one

Cat. No.: B13182258
M. Wt: 153.22 g/mol
InChI Key: ZFLBPCRVROPMGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Aminocyclobutyl)-3-methylbut-2-en-1-one is a unique organic compound characterized by its cyclobutyl ring and enone structure

Chemical Reactions Analysis

Types of Reactions: 1-(1-Aminocyclobutyl)-3-methylbut-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the enone structure to saturated alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

1-(1-Aminocyclobutyl)-3-methylbut-2-en-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Aminocyclobutyl)-3-methylbut-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, influencing metabolic processes and cellular functions. For instance, it may inhibit protein synthesis by promoting mistranslation and eliminating proofreading .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

1-(1-aminocyclobutyl)-3-methylbut-2-en-1-one

InChI

InChI=1S/C9H15NO/c1-7(2)6-8(11)9(10)4-3-5-9/h6H,3-5,10H2,1-2H3

InChI Key

ZFLBPCRVROPMGW-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C1(CCC1)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.